1,2-Dipropylhydrazine hydrochloride

Catalog No.
S871443
CAS No.
1081797-30-9
M.F
C6H17ClN2
M. Wt
152.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipropylhydrazine hydrochloride

CAS Number

1081797-30-9

Product Name

1,2-Dipropylhydrazine hydrochloride

IUPAC Name

1,2-dipropylhydrazine;hydrochloride

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

InChI

InChI=1S/C6H16N2.ClH/c1-3-5-7-8-6-4-2;/h7-8H,3-6H2,1-2H3;1H

InChI Key

HDIUMTDPHYPUIA-UHFFFAOYSA-N

SMILES

CCCNNCCC.Cl

Canonical SMILES

CCCNNCCC.Cl

1,2-Dipropylhydrazine hydrochloride is the salt form of the symmetrical dialkylhydrazine, 1,2-dipropylhydrazine. Symmetrical dialkylhydrazines are versatile reagents in organic synthesis, primarily used as precursors for nitrogen-containing heterocycles and as bidentate ligands. The conversion of the parent free base, which is typically a liquid susceptible to air oxidation, into the crystalline hydrochloride salt is a critical step that significantly improves handling, stability, and shelf-life, making it a more reliable and manageable reagent for process chemistry and laboratory use. [REFS-1, REFS-2]

Substituting this compound is often unfeasible due to critical differences in physical state, reactivity, and structural contribution. The free base, 1,2-dipropylhydrazine, is a hygroscopic liquid that readily oxidizes in air, making the solid hydrochloride salt non-interchangeable for applications requiring precise gravimetric measurement and stability. [1] Furthermore, the n-propyl groups are not passive solubilizers; they are integral structural components that are incorporated into the final product during the synthesis of specifically substituted heterocycles or guanidines. [2] Using analogs with smaller (methyl, ethyl) or no alkyl groups will yield entirely different final products and can alter reaction selectivity due to changes in steric hindrance. [3]

Superior Handling and Stability as a Crystalline Solid vs. Air-Sensitive Liquid Free Base

Mono- and di-alkylhydrazines in their free base form are typically hygroscopic liquids that fume in air and are prone to oxidation. [1] The conversion to a hydrochloride salt provides a stable, solid material that is easier to handle, weigh accurately, and store, which is a standard method for isolating and improving the utility of these reagents. [1] While hydrazine itself is unstable in the presence of oxygen, its stability increases in acidic conditions, supporting the procurement of the hydrochloride form for enhanced shelf-life and process reliability. [2]

Evidence DimensionPhysical State and Air Stability
Target Compound DataStable, crystalline solid
Comparator Or Baseline1,2-Dipropylhydrazine (free base): Hygroscopic, air-sensitive liquid [<a href="https://apps.dtic.mil/sti/citations/AD0041183" target="_blank">1</a>]
Quantified DifferenceQualitative improvement from unstable liquid to stable solid.
ConditionsStandard laboratory and storage conditions (ambient air exposure).

This directly impacts process reproducibility, safety, and material longevity, making the hydrochloride salt the preferred form for most synthesis applications.

Essential Precursor for Targeted Synthesis of N,N'-Dipropyl Heterocycles

In the synthesis of five- and six-membered heterocycles like pyrazoles and pyridazines, substituted hydrazines are common reagents where the hydrazine backbone and its substituents are directly incorporated into the final ring structure. [1] For target molecules requiring a symmetrical N,N'-dipropyl substitution pattern, 1,2-dipropylhydrazine is the structurally required precursor. Using an alternative like 1,2-diethylhydrazine or unsubstituted hydrazine would result in the synthesis of an entirely different molecular entity, making this compound non-substitutable for its intended synthetic purpose.

Evidence DimensionStructural Contribution to Final Product
Target Compound DataProvides the N,N'-dipropyl moiety.
Comparator Or Baseline1,2-Diethylhydrazine or Hydrazine: Provide N,N'-diethyl or N,N'-unsubstituted moieties, respectively, leading to different final products.
Quantified Difference100% structural divergence in the final product's N-substituents.
ConditionsStandard condensation reactions for heterocycle formation (e.g., with 1,3-dicarbonyls).

Procurement of this specific compound is mandatory if the synthetic goal is a molecule containing the N,N'-dipropylhydrazine-derived structural fragment.

Enhanced Process Selectivity via Steric Hindrance of Propyl Groups

The steric bulk of N-alkyl groups can significantly influence reaction pathways. In complex syntheses, larger alkyl groups such as isopropyl or isobutyl have been shown to prevent undesirable side reactions, like intramolecular cyclization, thereby favoring the desired reaction pathway and increasing product yield. [1] When compared to smaller analogs like 1,2-dimethylhydrazine, the n-propyl groups of 1,2-dipropylhydrazine provide increased steric hindrance that can be leveraged to improve regioselectivity or prevent the formation of undesired byproducts in sterically sensitive transformations.

Evidence DimensionReaction Pathway Control
Target Compound DataIncreased steric bulk from two n-propyl groups.
Comparator Or Baseline1,2-Dimethylhydrazine or 1,2-Diethylhydrazine: Possess smaller alkyl groups with less steric influence. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/" target="_blank">1</a>]
Quantified DifferenceIn a model rearrangement, yields increased from competing pathways to >90% for the desired product when switching from small (Me, Et) to larger (i-Pr, i-Bu) N-alkyl groups. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/" target="_blank">1</a>]
ConditionsBase-induced rearrangement of N-alkyl arylsulphonamides.

Selecting this compound over smaller analogs can lead to higher yields and purer products in specific synthetic contexts, reducing downstream purification costs.

Improved Solubility in Common Organic Solvents for Broader Process Compatibility

The solubility of alkylhydrazines is influenced by the balance between the polar hydrazine core and the lipophilic alkyl chains. Higher alkyl hydrazines are generally miscible with organic solvents like methanol, ethanol, ether, and chloroform, while their solubility in water decreases. [1] Compared to unsubstituted hydrazine hydrochloride, which is highly water-soluble (370 g/L) but less so in many organic media, the dipropyl substitution pattern enhances compatibility with a wider range of nonpolar and polar aprotic solvents commonly used in organic synthesis.

Evidence DimensionSolvent Compatibility
Target Compound DataExpected high solubility in common organic solvents (e.g., alcohols, ethers, chlorinated solvents).
Comparator Or BaselineHydrazine Hydrochloride: High water solubility (370 g/L), but more limited solubility in non-polar organic solvents.
Quantified DifferenceQualitative shift from primarily aqueous compatibility to broad organic solvent compatibility.
ConditionsRoom temperature dissolution in common laboratory solvents.

This compound is better suited for homogeneous reactions in organic media where reagents or substrates have poor water solubility, expanding its process window.

Mandatory Precursor for N,N'-Dipropyl-Substituted Pharmaceuticals and Agrochemicals

Where the final active molecule, such as a pyrazole- or pyridazine-based therapeutic or pesticide, must contain the N,N'-dipropyl moiety for biological activity, this reagent is the specific and required starting material. [1]

Improving Yields in Sterically-Demanding Syntheses

In multi-step syntheses where side-reactions like undesired cyclizations or rearrangements lower yield, the steric bulk of the n-propyl groups can be used as a process tool to block these pathways, favoring the formation of the desired product over what might be achieved with smaller methyl or ethyl analogs. [2]

Homogeneous Reactions in Aprotic Organic Solvents

For reactions involving water-sensitive reagents or substrates with low aqueous solubility, the enhanced solubility of 1,2-dipropylhydrazine hydrochloride in solvents like THF, dichloromethane, or toluene makes it a more suitable choice than highly polar, water-soluble reagents like hydrazine hydrochloride. [3]

Dates

Last modified: 08-16-2023

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